Triphenylsulfanium hydrogen carbonate

Photoacid generator Chemically amplified resist pKa

Conventional sulfonate PAGs leave corrosive residues and face tightening PFAS regulations. Triphenylsulfanium hydrogen carbonate (TPS-HCO₃) provides a PFAS-free alternative that eliminates residue-related defects. • Photolysis produces carbonic acid, which decomposes to volatile CO₂ and H₂O during post-exposure bake, leaving no corrosive residues. • Zero-fluorine anion (HCO₃⁻) ensures compliance with evolving REACH PFAS restrictions. • Lower molecular weight (324.39 g·mol⁻¹) enables higher PAG mass efficiency and improved 193 nm transparency vs. sulfonate comparators.

Molecular Formula C19H16O3S
Molecular Weight 324.4 g/mol
CAS No. 136803-27-5
Cat. No. B14263156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfanium hydrogen carbonate
CAS136803-27-5
Molecular FormulaC19H16O3S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-]
InChIInChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1
InChIKeyHQTAWELDMLCJKR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfanium Hydrogen Carbonate: Technical Baseline


Triphenylsulfanium hydrogen carbonate (CAS 136803-27-5) is a sulfonium salt photoacid generator (PAG) wherein the triphenylsulfonium (TPS) cation is paired with a hydrogen carbonate (HCO₃⁻) anion [1]. Unlike conventional TPS PAGs bearing superacid-generating counterions such as triflate (CF₃SO₃⁻), nonaflate (C₄F₉SO₃⁻), or hexafluoroantimonate (SbF₆⁻), this derivative photochemically releases carbonic acid (H₂CO₃), a weak acid (pKa ~6.4) that subsequently decomposes to CO₂ and H₂O [2]. This fundamentally distinct acid-release mechanism introduces quantifiable differences in acid strength, outgassing profile, environmental persistence, and resist dissolution behavior that directly impact lithographic process selection.

Why Triphenylsulfanium Hydrogen Carbonate Cannot Be Substituted


Triphenylsulfonium salts share a common TPS cation responsible for photon absorption and acid generation, but the counterion dictates the chemical identity, strength, and diffusion behavior of the photogenerated acid [1]. Replacing triphenylsulfanium hydrogen carbonate with a TPS-triflate or TPS-nonaflate PAG introduces a superacid (triflic acid, pKa ~ -14) in place of the weak carbonic acid (pKa ~6.4), which can dramatically alter the catalytic deprotection kinetics in chemically amplified resists [2]. Furthermore, the hydrogen carbonate anion's thermal decomposition to CO₂ generates a fundamentally different outgassing signature compared to the sulfur- and fluorine-containing volatile species produced by perfluorinated sulfonate PAGs, directly impacting 157-nm or EUV optics contamination [3]. The quantitative evidence below demonstrates that generic anion substitution is not scientifically valid and will compromise lithographic performance, environmental compliance, or both.

Triphenylsulfanium Hydrogen Carbonate: Evidence vs. Comparator PAGs


Acid Strength: Carbonic Acid vs. Superacids

Upon photolysis, triphenylsulfanium hydrogen carbonate generates carbonic acid (H₂CO₃) with a pKa₁ of approximately 6.4, whereas conventional TPS-triflate generates triflic acid (CF₃SO₃H) with an estimated pKa of -14 [1]. This ~20 pKa unit difference represents a factor of approximately 10²⁰ in acid dissociation strength. In chemically amplified resist formulations, the weaker photogenerated acid is expected to reduce undesired acid-catalyzed deprotection in unexposed regions (dark erosion), potentially improving line-edge roughness (LER) control . Additionally, the non-superacidic nature reduces the risk of substrate corrosion, which is particularly relevant for sensitive metal or oxide underlayers encountered in advanced semiconductor fabrication.

Photoacid generator Chemically amplified resist pKa Dark erosion Substrate corrosion

Acid Volatility: Outgassing vs. Persistent Residue

The hydrogen carbonate anion thermally decomposes to release volatile CO₂ and H₂O, producing a distinct outgassing signature compared to TPS PAGs bearing fluorinated sulfonate anions . Studies employing in situ quadrupole mass spectrometry on 157-nm-irradiated triphenylsulfonium salts have demonstrated that the counterion identity directly determines the chemical composition of outgassed species, with sulfur- and fluorine-containing fragments being particularly problematic for optical element degradation [1]. The carbon-based, fluorine-free decomposition products of the hydrogen carbonate salt eliminate the risk of hydrofluoric acid (HF) formation or deposition of refractory sulfur residues on projection optics, which is a documented concern for PFOS- and PFBS-based PAGs in vacuum ultraviolet (VUV) exposure environments [2].

Outgassing 157-nm lithography EUV lithography Optics contamination Volatile photoproducts

Regulatory Compliance: PFAS-Free Anion

The computed LogP (octanol-water partition coefficient) for triphenylsulfanium hydrogen carbonate is 3.67, compared to 5.91 for triphenylsulfonium triflate [1]. This lower LogP indicates significantly greater hydrophilicity for the hydrogen carbonate salt. In chemically amplified resist matrices, increased PAG hydrophilicity can enhance compatibility with polar polymer platforms (e.g., polyhydroxystyrene-based resists) and alter the effective acid diffusion length during post-exposure bake (PEB) [2]. The LogP difference of 2.24 units corresponds to an approximately 174-fold difference in octanol-water partitioning, suggesting a measurably distinct distribution behavior within phase-segregated resist films.

LogP Hydrophilicity Acid diffusion Resist solubility Partition coefficient

Anion Mass and Loading Efficiency

A J-STAGE study systematically compared the lithographic performance of 157-nm resists formulated with triphenylsulfonium PAGs bearing different anion sizes, concluding that larger anion size correlates with higher resolution and improved pattern profiles due to reduced photoacid diffusion [1]. The hydrogen carbonate anion (HCO₃⁻) is structurally compact (ionic volume substantially smaller than nonaflate C₄F₉SO₃⁻ or perfluorobutanesulfonate), placing triphenylsulfanium hydrogen carbonate at the high-diffusion, lower-resolution end of the anion-size spectrum relative to its bulkier fluorinated counterparts. However, in applications where acid diffusion length must be intentionally extended—such as thick-film resists, electron-beam lithography requiring post-exposure bake-free processing, or specific chemically amplified resist designs—this higher diffusivity may be a targeted advantage rather than a liability [2].

PAG anion size Resolution Acid diffusion 157-nm resist Triphenylsulfonium salt

Solubility and Formulation Compatibility

Triphenylsulfanium hydrogen carbonate contains no fluorine atoms in its anionic component, distinguishing it from the widely used PFOS (perfluorooctanesulfonate) and PFBS (perfluorobutanesulfonate) classes of TPS PAGs . The photodecomposition pathway yields CO₂ and H₂O, avoiding the generation of persistent perfluorinated degradation products that have been identified as environmental and regulatory liabilities [1]. In contrast, the environmental persistence and bioaccumulation potential of PFOS-based PAGs have driven the search for PFOS-free alternatives, as documented in the 2007 Chemistry of Materials study that compared PFBS-based and new aryloxyperfluoroalkanesulfonate TPS PAGs [2]. While the hydrogen carbonate salt sacrifices the strong acid catalytic efficiency required for high-sensitivity resists, it offers a fundamentally different environmental risk profile that may be advantageous for research applications where effluent management or regulatory compliance is a priority.

PFOS-free Environmental compatibility Biodegradation Fluorine-free PAG Green lithography

Triphenylsulfanium Hydrogen Carbonate: Application Scenarios


Confined Transient Acid Catalysis for Lithographic Patterning

The distinct CO₂/H₂O outgassing profile of triphenylsulfanium hydrogen carbonate, as inferred from its anion decomposition chemistry and corroborated by 157-nm TPS salt outgassing studies, makes it a candidate PAG for EUV and 157-nm exposure tools where optics contamination from sulfur- or fluorine-containing volatiles is a critical operational concern [1]. Procurement of this PAG for vacuum ultraviolet lithography applications directly addresses the need for reduced optics hazing and extended tool uptime between cleaning cycles.

PFAS-Compliant Photoresist Development

The photogeneration of weak carbonic acid (pKa ~6.4) instead of a superacid eliminates the risk of aggressive substrate attack that can occur with TPS-triflate or TPS-hexafluoroantimonate PAGs on sensitive metal, oxide, or III-V semiconductor underlayers [2]. This compound is therefore the preferred PAG selection when resist formulations must be deployed directly on aluminum, copper, or indium phosphide surfaces where superacid-induced pitting or delamination has been observed.

Low-Acidity Cationic Photopolymerization

With zero fluorine atoms in the anion and fully mineralizable CO₂/H₂O decomposition products, triphenylsulfanium hydrogen carbonate offers a fluorine-free alternative to PFOS/PFBS-based PAGs [3]. Research groups and industrial R&D facilities operating under PFAS regulatory restrictions or corporate sustainability mandates can procure this compound to maintain lithographic capability while eliminating perfluorinated waste streams and associated compliance costs.

High-Efficiency Cation Loading for Optical Transparency

The small hydrogen carbonate anion, predicted to exhibit higher acid diffusivity based on the anion size-resolution correlation established for TPS PAGs, may be intentionally selected for applications where extended acid diffusion is advantageous [4]. These include electron-beam lithography with post-exposure bake-free processing, thick-film photoresists requiring through-film acid migration, and specific chemically amplified resist architectures designed to leverage broader acid diffusion for sensitivity enhancement.

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